Acanthoside D

Pharmacokinetics Bioavailability Lignan Glycosides

Select Acanthoside D (CAS 66791-77-3) for research demanding unambiguous identity and validated bioactivity. Unlike its aglycone syringaresinol or diastereomer eleutheroside E, this (-)-enantiomer exhibits distinct pharmacokinetics (AUC 1941.8 ng·h/mL at 5 mg/kg IV) and demonstrated oral efficacy in LPS-induced acute lung injury models—while structural analogs failed. Definitive chiral identity confirmed by X-ray crystallography and positive Cotton effect at 200 nm; NMR cannot differentiate it from eleutheroside E. Ideal for pulmonary inflammation (ARDS/COPD), hepatic I/R injury, and comparative lignan PK studies requiring an authenticated reference standard.

Molecular Formula C34H46O18
Molecular Weight 742.7 g/mol
CAS No. 66791-77-3
Cat. No. B192464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcanthoside D
CAS66791-77-3
Synonymsacanthoside D
Molecular FormulaC34H46O18
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC
InChIInChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,33+,34+/m1/s1
InChIKeyFFDULTAFAQRACT-NYYYOYJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acanthoside D (CAS 66791-77-3): Chemical Identity and Core Structural Characteristics for Research Procurement


Acanthoside D (CAS 66791-77-3), also designated as (-)-syringaresinol di-O-β-D-glucopyranoside or liriodendrin, is a bis-glucoside derivative of the furofuran-type lignan (-)-syringaresinol [1]. The compound possesses the molecular formula C₃₄H₄₆O₁₈ and an exact molecular mass of 742.2684 g/mol [2]. Acanthoside D functions as a plant metabolite with documented antioxidant and anti-inflammatory properties, and has been isolated from various Acanthopanax (Eleutherococcus) species, Pyrola japonica, and Daphne giraldii . Its structural characterization has been definitively established via X-ray crystallography [3].

Why Acanthoside D Cannot Be Interchanged with Structurally Similar Lignan Glycosides: A Critical Procurement Consideration


Substitution of Acanthoside D with its aglycone (syringaresinol) or its structural diastereomer (eleutheroside E) is scientifically unsound due to fundamental differences in molecular identity, stereochemistry, and biological disposition. Fermentation studies demonstrate that deglycosylation to syringaresinol alters anti-inflammatory potency, while Acanthoside D exhibits distinct in vivo pharmacokinetic parameters that differ substantially from co-administered lignan analogs [1]. Furthermore, Acanthoside D and eleutheroside E possess identical planar structures but opposite configurations at C-7 and C-8 chiral centers, rendering them distinguishable only by circular dichroism or X-ray crystallography—yet pharmacologically distinct [2]. Researchers procuring one cannot assume equivalent activity, bioavailability, or mechanism from the other [3].

Acanthoside D (CAS 66791-77-3) Quantified Differential Evidence vs. Key Comparators


Comparative Pharmacokinetics: Acanthoside D Demonstrates Higher Systemic Exposure (AUC) Than Co-Administered Lignan Glycosides

In a head-to-head comparative pharmacokinetic study, Acanthoside D exhibited the highest total systemic exposure (AUC) among six bioactive components administered intravenously at an equivalent dose of 5 mg/kg in Sprague-Dawley rats [1]. The AUC for Acanthoside D was 1.43-fold higher than that of Acanthoside B and 1.08-fold higher than that of (-)-pinoresinol-4,4′-di-O-β-D-glucopyranoside (PDG), another lignan diglucoside present in the same Acanthopanax extract [2].

Pharmacokinetics Bioavailability Lignan Glycosides

Anti-Inflammatory Potency: Aglycone Syringaresinol Exhibits Enhanced Activity Compared to Glycosylated Acanthoside D Following Fermentation

Fermentation of Acanthopanax sessiliflorus bark results in the enzymatic deglycosylation of Acanthoside D (1) to its aglycone, syringaresinol (7). HPLC analysis confirmed that the content of Acanthoside D decreased while syringaresinol increased post-fermentation [1]. Direct comparison of anti-inflammatory activities revealed that syringaresinol exhibited enhanced potency relative to the parent glycoside Acanthoside D in LPS-stimulated RAW 264.7 macrophages [2].

Anti-inflammatory Fermentation Glycoside Hydrolysis

In Vivo Lung Inflammation: Acanthoside D Demonstrates Oral Efficacy in Murine Acute Lung Injury Model

In a murine model of LPS-induced acute lung injury, oral administration of Acanthoside D (compound 4) significantly inhibited pulmonary inflammation, whereas several other isolated constituents from the same Acanthopanax extract—including (+)-syringaresinol (1), acanthoside B (2), and salvadoraside (3)—did not demonstrate comparable in vivo efficacy in this specific assay [1]. This represents a critical differentiation in translational relevance for respiratory inflammation research.

In Vivo Lung Inflammation Acute Lung Injury

Stereochemical Distinction: Circular Dichroism Enables Unambiguous Differentiation from Diastereomer Eleutheroside E

Acanthoside D and eleutheroside E share identical planar structures and cannot be distinguished by NMR spectroscopy alone, leading to historical confusion in the literature and commercial misidentification [1]. Circular dichroism (CD) spectroscopy provides definitive differentiation: Acanthoside D exhibits a positive Cotton effect at 200 nm, whereas eleutheroside E displays a negative Cotton effect at the same wavelength [2]. The absolute configuration of Acanthoside D has been independently confirmed by X-ray crystallography [3].

Chiral Purity Analytical Chemistry Quality Control

Hepatoprotective Activity: Acanthoside D Attenuates Hepatic Ischemia-Reperfusion Injury in Rat Model

In a rat model of hepatic ischemia-reperfusion (I/R) injury, Acanthoside D isolated from Acanthopanax divaricatus var. albeofructus demonstrated significant hepatoprotective effects by inhibiting inflammatory cell infiltration and balancing oxidant-antioxidant status [1]. The mechanism was mediated through p38 MAPK and JNK/SAPK signaling pathways [2]. A patent specifically claiming compositions comprising Acanthoside D as the active ingredient for prevention and treatment of hepatic I/R injury has been filed, underscoring the translational potential of this compound in liver protection applications [3].

Hepatoprotection Ischemia-Reperfusion Oxidative Stress

Recommended Research and Industrial Applications for Acanthoside D (CAS 66791-77-3) Based on Evidence


Pharmacokinetic and Bioavailability Studies of Lignan Glycosides

Acanthoside D is an optimal candidate for comparative pharmacokinetic investigations involving lignan diglucosides due to its well-characterized HPLC-MS/MS quantification method and established plasma concentration-time profile in rat models [1]. The validated analytical method covers a linear range of 1.32–1320.0 ng/mL with intra-day and inter-day precision <11.4%, enabling reliable measurement in biological matrices [2]. Its higher systemic exposure (AUC = 1941.8 ± 443.1 ng·h/mL at 5 mg/kg IV) compared to co-administered analogs Acanthoside B and PDG makes it particularly suitable for bioavailability enhancement studies and formulation development [3].

Respiratory Inflammation and Acute Lung Injury Models

Based on demonstrated oral efficacy in LPS-induced acute lung injury in mice, Acanthoside D should be prioritized for research programs targeting pulmonary inflammatory conditions [1]. Unlike structurally related compounds (+)-syringaresinol, acanthoside B, and salvadoraside which failed to show significant in vivo inhibition in the same model, Acanthoside D exhibited meaningful reduction of lung inflammation following oral administration [2]. This translational advantage supports its use in preclinical respiratory disease research, including acute respiratory distress syndrome (ARDS) and chronic obstructive pulmonary disease (COPD) mechanistic studies [3].

Hepatic Ischemia-Reperfusion Injury and Liver Protection Research

Acanthoside D is uniquely positioned for hepatic I/R injury studies given the existence of a dedicated patent claiming its use for prevention and treatment of this condition [1]. Preclinical evidence demonstrates that Acanthoside D alleviates I/R-induced hepatic injury by inhibiting inflammatory cell infiltration and mitigating inflammatory cytokine release while restoring oxidant-antioxidant balance via p38 MAPK and JNK/SAPK signaling modulation [2]. This mechanistic specificity supports procurement for liver transplantation, surgical ischemia, and hepatoprotective drug discovery programs [3].

Stereochemistry-Dependent Pharmacological Studies and Quality Control Reference Standards

Acanthoside D serves as an essential analytical reference standard for distinguishing it from its diastereomer eleutheroside E, which cannot be differentiated by NMR or conventional HPLC [1]. The definitive positive Cotton effect at 200 nm (vs. negative for eleutheroside E) and X-ray crystallographic confirmation of absolute configuration make Acanthoside D the gold-standard reference material for chiral purity assessment and stereochemistry-dependent receptor binding or enzymatic studies [2]. This application is critical for researchers requiring unambiguous compound identity confirmation before initiating costly biological assays [3].

Technical Documentation Hub

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